

Technical Guide: Safety & Hazard Profiling of 7-Methoxy-8-nitroisoquinoline

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Compound of Interest

Compound Name: 7-Methoxy-8-nitroisoquinoline

CAS No.: 63485-75-6

Cat. No.: B029856

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Executive Summary & Chemical Identity

7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6) is a functionalized heterocyclic building block primarily used in medicinal chemistry for the synthesis of bioactive alkaloids, anticancer agents, and antimicrobial drugs.^{[1][2][3][4]}

While officially classified as "Harmful" (Acute Tox.^{[3][5]} 4) under GHS standards, its structural core—a nitro-substituted isoquinoline—warrants handling precautions analogous to potential genotoxins. The nitro group (

) is a structural alert for metabolic activation into reactive hydroxylamines, necessitating strict containment strategies beyond standard organic synthesis protocols.

Chemical Identification Table

Parameter	Data
CAS Number	63485-75-6
IUPAC Name	7-Methoxy-8-nitroisoquinoline
Molecular Formula	
Molecular Weight	204.18 g/mol
SMILES	<chem>COC1=C(C2=C(C=C1)C=CN=C2)[O-]</chem>
Physical State	Solid (Pale yellow to beige powder)
Solubility	Insoluble in water; Soluble in DMSO, DCM, Methanol

Hazard Identification & Toxicological Logic

GHS Classification (29 CFR 1910.1200 / EU CLP)

Based on current regulatory notifications, the substance triggers the following hazard categories:

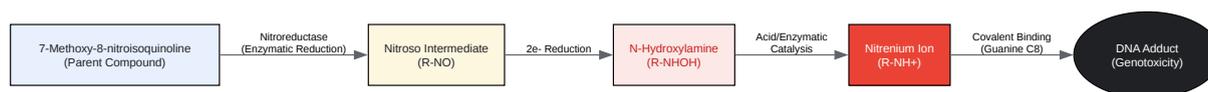
- Acute Toxicity (Oral): Category 4 (H302)[6]
- Acute Toxicity (Dermal): Category 4 (H312)
- Acute Toxicity (Inhalation): Category 4 (H332)[3]
- Skin/Eye Irritation: Category 2/2A (H315, H319)[6]
- STOT-SE: Category 3 (Respiratory Irritation - H335)

Expert Insight: The Nitro-Aromatic Structural Alert

While specific carcinogenicity data for this isomer may be limited, Structure-Activity Relationship (SAR) analysis dictates a precautionary approach. Nitro-isoquinolines are metabolically active.

Mechanism of Potential Toxicity: The nitro group can undergo enzymatic reduction (via nitroreductases) to form a nitroso intermediate, followed by a hydroxylamine. This hydroxylamine species is highly electrophilic and can form covalent adducts with DNA (guanine residues), leading to potential mutagenesis.

Visualization: Metabolic Activation Pathway The following diagram illustrates the theoretical bio-activation pathway that necessitates high-containment handling.



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Caption: Theoretical metabolic reduction pathway of nitro-isoquinolines leading to reactive electrophiles capable of DNA alkylation.

Safe Handling & Engineering Controls

Engineering Controls

- **Primary Containment:** All handling of the dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
- **Process Isolation:** For reactions involving heating or scaling up (>10g), use a blast shield due to the energetic potential of nitro compounds (though mono-nitro derivatives are generally stable, thermal runaway is a risk during synthesis).

Personal Protective Equipment (PPE) Matrix

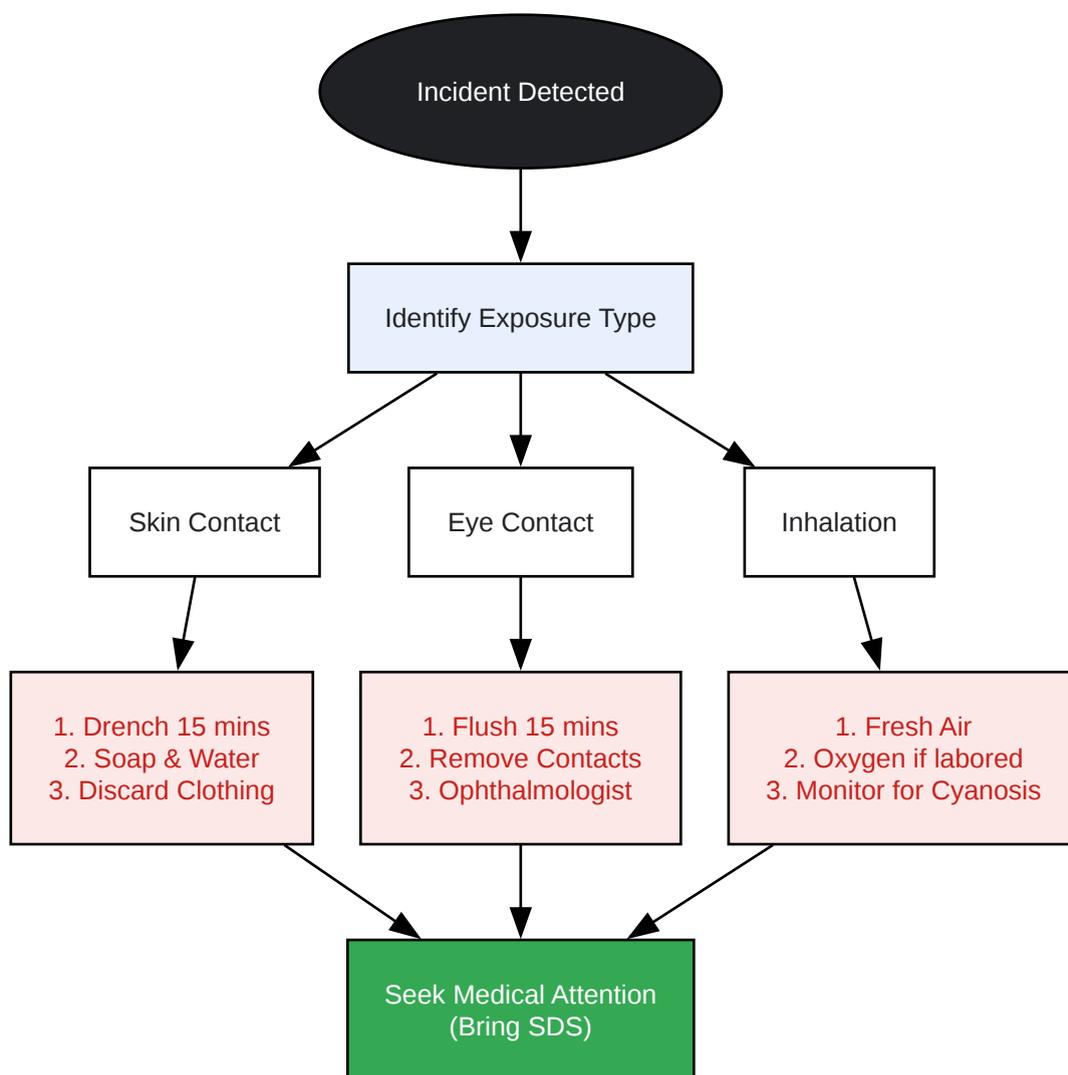
Body Part	Recommendation	Rationale
Hands	Double Nitrile (0.11 mm min) or Butyl Rubber	Nitro-aromatics can permeate standard latex rapidly. Double gloving provides a visual breach indicator.
Respiratory	N95/P100 (if outside hood)	Prevent inhalation of dust; nitro compounds are rapidly absorbed via lungs.
Eyes	Chemical Goggles	Safety glasses are insufficient for powders that are severe eye irritants (H319).
Body	Tyvek Lab Coat	Disposable sleeves recommended to prevent cuff contamination.

Storage Incompatibilities

- Strong Oxidizers: Incompatible with perchlorates, peroxides (fire risk).
- Reducing Agents: Reaction with hydrides (e.g., LiAlH_4) or metals (Zn/HCl) will reduce the nitro group to an amine, potentially generating heat and hydrogen gas.
- Bases: Isoquinolines are basic; strong acids will form salts, which may alter solubility and bioavailability.

Emergency Response Protocol

In the event of exposure or release, immediate action is required to mitigate systemic absorption (methemoglobinemia risk is associated with some nitro compounds).



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Caption: Immediate decision workflow for personnel exposure to **7-Methoxy-8-nitroisoquinoline**.

Synthesis & Process Safety Considerations

For researchers synthesizing this compound (e.g., via nitration of 7-methoxyisoquinoline), specific process hazards exist:

- Nitration Exotherm: The introduction of the nitro group using HNO3 is highly exothermic.

- Control: Addition must be dropwise at
to
.
- Hazard:[3][5][6][7][8] Temperature spikes
can lead to dinitration (unstable) or oxidative decomposition.
- Quenching: Quenching the nitration mixture into ice/water generates significant heat and acid fumes (
).
- Control: Neutralize slowly with
or
with vigorous stirring to prevent "hot spots."
- Waste Disposal:
 - Do not mix with general organic waste if unreacted nitric acid is present.
 - Dispose of as Hazardous Waste: Toxic/Irritant.

References

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- Royal Society of Chemistry (2025). Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Advances. Retrieved from [[Link](#)]

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Sources

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